2-Butyl-5,6-dihydro-3-methylpyrazine
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Overview
Description
2-Butyl-5,6-dihydro-3-methylpyrazine is a chemical compound commonly used in the food industry as a flavoring agent. It is also known as pyrazine or 2,3,5,6-tetramethylpyrazine. It has a strong, earthy, and nutty aroma and is commonly found in foods such as coffee, cocoa, and roasted nuts. The purpose of
Mechanism Of Action
The mechanism of action of 2-Butyl-5,6-dihydro-3-methylpyrazine is not well understood. However, it is believed that it interacts with the olfactory receptors in the nose, which leads to the perception of the earthy and nutty aroma. It is also believed to have an effect on the central nervous system, although the exact mechanism is not known.
Biochemical and Physiological Effects:
2-Butyl-5,6-dihydro-3-methylpyrazine has no known biochemical or physiological effects. It is considered safe for consumption in small amounts as a flavoring agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butyl-5,6-dihydro-3-methylpyrazine in lab experiments is its availability and low cost. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not well understood, which makes it difficult to study its effects on the olfactory system and the central nervous system.
Future Directions
There are several future directions for research on 2-Butyl-5,6-dihydro-3-methylpyrazine. One area of research could be the study of its effects on the olfactory system and the central nervous system. Another area of research could be the development of new food flavors and fragrances using 2-Butyl-5,6-dihydro-3-methylpyrazine as a starting point. Additionally, the synthesis method could be optimized to obtain higher yields of the desired product.
Synthesis Methods
The synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine involves the reaction between 2,3,5,6-tetramethylpyrazine and butanal in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as gas chromatography and mass spectrometry.
Scientific Research Applications
2-Butyl-5,6-dihydro-3-methylpyrazine has various scientific research applications. It is used as a reference standard in the analysis of food flavorings. It is also used in the development of new food flavors and fragrances. Additionally, it is used in the study of the olfactory system and the perception of odor.
properties
CAS RN |
15986-96-6 |
---|---|
Product Name |
2-Butyl-5,6-dihydro-3-methylpyrazine |
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-butyl-6-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3 |
InChI Key |
PATGXOSMIGXGKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=NCCN=C1C |
Canonical SMILES |
CCCCC1=NCCN=C1C |
Other CAS RN |
15986-96-6 |
Origin of Product |
United States |
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